Cas no 96-15-1 (2-methylbutan-1-amine)

2-methylbutan-1-amine structure
2-methylbutan-1-amine structure
2-methylbutan-1-amine
96-15-1
C5H13N
87.1634213924408
MFCD00008147
807680
87573220

2-methylbutan-1-amine Properties

Names and Identifiers

    • 1-Butanamine, 2-methyl-
    • 2-Methylbutylamine (contains 3-Methylbutylamine)
    • 2-Methylbutan-1-amine
    • 2-Methylbutylamine
    • C5H13N
    • 1-Amino-2-methylbutan
    • 2-Mehtylbutylamine
    • 2-methyl-1-butanamin
    • 2-methyl-1-butylamine
    • 2-methylbutanamine
    • 2-Methylbutylamin
    • Active amylamine
    • butylamine,2-methyl
    • Pentan-2-amine
    • RARECHEM AL BW 0193
    • 1-Amino-2-methylbutane (contains 3-Methylbutylamine)
    • 1-Amino-2-methylbutane
    • 2-Methyl-1-butanamine (ACI)
    • Butylamine, 2-methyl- (6CI, 7CI, 8CI)
    • (±)-2-Methylbutylamine
    • 2-Ethylpropylamine
    • dl-2-Methylbutylamine
    • β-Methylbutylamine
    • +Expand
    • MFCD00008147
    • VJROPLWGFCORRM-UHFFFAOYSA-N
    • 1S/C5H13N/c1-3-5(2)4-6/h5H,3-4,6H2,1-2H3
    • NCC(CC)C

Computed Properties

  • 87.10480
  • 1
  • 1
  • 2
  • 87.104799
  • 6
  • 27.1
  • 0
  • 0
  • 1
  • 0
  • 0
  • 1
  • 1
  • nothing
  • 0
  • 26

Experimental Properties

  • 1.69150
  • 26.02000
  • n20/D 1.4116(lit.)
  • 97°C(lit.)
  • -70°C (estimate)
  • Fahrenheit: 46.4 ° f
    Celsius: 8 ° c
  • 4241 | 2-METHYLBUTYLAMINE
  • alcohols and water: soluble(lit.)
  • Colorless liquid.
  • Not determined
  • 0.738 g/mL at 25 °C(lit.)

2-methylbutan-1-amine Security Information

2-methylbutan-1-amine Customs Data

  • 2933990090
  • China Customs Code:

    2921199090

    Overview:

    2921199090 Other acyclic monoamines and their derivatives and salts.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921199090 other acyclic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2-methylbutan-1-amine Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00IK6S-1g
1-Butanamine, 2-methyl-
96-15-1 98%(GC)
1g
$53.00 2024-04-19
A2B Chem LLC
AI65172-1g
2-Methylbutylamine
96-15-1 85%
1g
$35.00 2024-07-18
Aaron
AR00IKF4-25g
1-Butanamine, 2-methyl-
96-15-1
25g
$1052.00
abcr
AB226042-5 ml
2-Methylbutylamine, 95%; .
96-15-1 95%
5 ml
€106.90
Ambeed
A109005-25g
2-Methylbutylamine
96-15-1 98%
25g
$194.0
Apollo Scientific
OR28802-1g
2-Methylbutylamine
96-15-1 tech grade
1g
£25.00 2023-09-02
Enamine
EN300-64957-0.05g
2-methylbutan-1-amine
96-15-1
0.05g
$19.0 2023-04-20
eNovation Chemicals LLC
D772615-1g
1-Butanamine, 2-methyl-
96-15-1 97%
1g
$140 2024-06-06
Fluorochem
013636-5ml
2-Methylbutylamine
96-15-1 >85.0%(GC)
5ml
£41.00 2022-03-01
Life Chemicals
F0001-2289-0.25g
2-methylbutan-1-amine
96-15-1 95%+
0.25g
$18.0 2023-09-07

2-methylbutan-1-amine Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Nickel monoxide (on graphene) ,  Nickel (on graphene) Solvents: Methanol ;  4 h, 2 MPa, 90 °C
Reference
Method for preparing primary amine through catalytic reducing amination of aldehyde/ketone compound
, China, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Nickel monoxide ,  Nickel ,  Carbon Solvents: Methanol ;  4 h, 2 MPa, 90 °C
Reference
Facile synthesis of controllable graphene-co-shelled reusable Ni/NiO nanoparticles and their application in the synthesis of amines under mild conditions
Liu, Jianguo; Zhu, Yuting; Wang, Chenguang; Singh, Thishana; Wang, Nan; et al, Green Chemistry, 2020, 22(21), 7387-7397

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Titania ,  Ruthenium trichloride trihydrate Solvents: Water ;  8 MPa, rt; 4 h, 180 °C
Reference
One-step preparation method of 2-methylbutylamine by decarboxylating L-isoleucine
, China, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Cobalt ,  Graphene Solvents: Methanol ;  4 h, 2 MPa, 90 °C
Reference
A general synthesis of amines via cobalt atoms individually anchored by divacancy sites on graphene-shelled layers
Zhuang, Xiuzheng; Liu, Jianguo; Ji, Yangqi; Wu, Xiaojun; Zhang, Xinghua; et al, Chem Catalysis, 2023, 3(8),

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Ammonia Catalysts: Nickel Solvents: 2-Methyl-2-butanol ;  18 h, 7 bar, 170 °C
Reference
Primary amines from lignocellulose by direct amination of alcohol intermediates, catalyzed by RANEY Ni
Wu, Xianyuan; De Bruyn, Mario; Barta, Katalin, Catalysis Science & Technology, 2022, 12(19), 5908-5916

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Ammonia Catalysts: (OC-6-52)-[4,5-Bis[[bis(1-methylethyl)phosphino-κP]methyl]acridine-κN]carbonylch… Solvents: Toluene ;  18 h, 7.5 atm, reflux
Reference
Preparation of ruthenium complexes with quinolinyl or acridinyl based pincer ligands for use as catalysts in the process for preparing amines from alcohols and ammonia
, World Intellectual Property Organization, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Ammonia Catalysts: (OC-6-52)-[4,5-Bis[[bis(1-methylethyl)phosphino-κP]methyl]acridine-κN]carbonylch… Solvents: Toluene ;  18 h, 7.5 atm, reflux
Reference
Selective synthesis of primary amines directly from alcohols and ammonia
Gunanathan, Chidambaram; Milstein, David, Angewandte Chemie, 2008, 47(45), 8661-8664

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: NADH Solvents: Water ;  4 h, pH 9.5, 25 °C
Reference
Enzymic preparation of chiral amines from aldehydes and ketones catalyzed by microbial dihydrodipicolinate reductases
, World Intellectual Property Organization, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Formaldehyde
1.2 -
Reference
Method for producing 2-methylbutanal from the secondary flows arising in the production of mixtures of isomeric α,β-unsaturated decenals
, Germany, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Hydrogen
Reference
Reactions of unsaturated alkyl azides. Part 1. Synthesis and reactions of 4-azido-3-methyl-1,2-butadiene
Banert, K., Angewandte Chemie, 1985, 97(3), 231-2

Synthetic Circuit 11

Reaction Conditions
Reference
Preparation of benzamide derivatives for controlling plant diseases
, World Intellectual Property Organization, , ,

Synthetic Circuit 12

Reaction Conditions
Reference
The peptoid synthesis from some amino acid analogs
Logoglu, E., Communications de la Faculte des Sciences de l'Universite d'Ankara, 2004, 50(2), 17-22

Synthetic Circuit 13

Reaction Conditions
Reference
Drugs composed of ω-polyunsaturated fatty amides or esters with biogenic amines or alcohols
, European Patent Organization, , ,

Synthetic Circuit 14

Reaction Conditions
Reference
Synthesis of New 3'-, 5-, and N4-Modified 2'-O-Methylcytidine Libraries on Solid Support
Ding, Yili; Habib, Qazi; Shaw, Stephanie Z.; Li, David Y.; Abt, Jeffrey W.; et al, Journal of Combinatorial Chemistry, 2003, 5(6), 851-859

Synthetic Circuit 15

Reaction Conditions
Reference
N-Indanyl-4-aminosulfonylbenzamides as potassium channel blockers
, Germany, , ,

Synthetic Circuit 16

Reaction Conditions
Reference
Alkylation of ammonia by aliphatic alcohols under hydrogen pressure
Bel'chev, F. V., Trudy Belorusskoi Sel'skokhozyaistvennoi Akademii, 1968, 42, 232-8

Synthetic Circuit 17

Reaction Conditions
Reference
Amines
, United States, , ,

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Urea ,  Potassium carbonate Catalysts: 1,3-Bis(diphenylphosphino)propane ,  Chloro(η5-2,4-cyclopentadien-1-yl)[1,1′-(1,2-ethanediyl)bis[1,1-diphenylphosphin… Solvents: Diglyme ;  12 h, 160 °C
Reference
Amination of aliphatic alcohols with urea catalyzed by ruthenium complexes: effect of supporting ligands
Dindar, Sara; Nemati Kharat, Ali, Journal of Coordination Chemistry, 2020, 73(13), 1954-1966

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Ammonia Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium ,  Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium ,  [1,1′-Binaphthalene]-4,4′,7,7′-tetrasulfonic acid, 2,2′-bis[[bis(3-sulfophenyl)p… Solvents: tert-Butyl methyl ether ,  Water
1.2 Reagents: Hydrogen
Reference
The first efficient hydroaminomethylation with ammonia: with dual metal catalysts and two-phase catalysis to primary amines
Zimmermann, Burkhard; Herwig, Jurgen; Beller, Matthias, Angewandte Chemie, 1999, 38(16), 2372-2375

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Aluminum magnesium oxide (Al2MgO4) ,  Ruthenium tungsten oxide Solvents: Cyclopentyl methyl ether ;  6 bar, rt → 200 °C; 6.5 h, 50 bar, 200 °C
Reference
One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis
Coeck, Robin; De Vos, Dirk E., Green Chemistry, 2020, 22(15), 5105-5114

2-methylbutan-1-amine Raw materials

2-methylbutan-1-amine Preparation Products

2-methylbutan-1-amine Suppliers

Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:96-15-1)
A LA DING
anhua.mao@aladdin-e.com

2-methylbutan-1-amine Related Literature

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Amadis Chemical Company Limited
(CAS:96-15-1)2-methylbutan-1-amine
A959116
99%
25g
175.0